molecular formula C13H12N2O2 B14436936 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine CAS No. 76099-37-1

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine

Katalognummer: B14436936
CAS-Nummer: 76099-37-1
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: RILZOIHQTKCTEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes an imidazole and an oxazepine ring, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an imidazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Phenyl 6-chloronicotinate

Uniqueness

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

76099-37-1

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-phenyl-10,11-dioxa-3,6-diazatricyclo[6.2.1.02,6]undeca-2,4-diene

InChI

InChI=1S/C13H12N2O2/c1-2-4-10(5-3-1)13-12-14-6-7-15(12)8-11(17-13)9-16-13/h1-7,11H,8-9H2

InChI-Schlüssel

RILZOIHQTKCTEH-UHFFFAOYSA-N

Kanonische SMILES

C1C2COC(O2)(C3=NC=CN31)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.